molecular formula C9H16ClNO2 B2462468 Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride CAS No. 2490430-15-2

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride

Cat. No.: B2462468
CAS No.: 2490430-15-2
M. Wt: 205.68
InChI Key: OIUIVQYFVJGDQA-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[3.4]octane-7-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom (aza) in a bicyclic framework (spiro[3.4]octane) with a methyl ester group at position 7 and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the hydrochloride counterion, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(10-6-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUIVQYFVJGDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

a) Methyl 5-azaspiro[3.4]octane-6-carboxylate (9b)
  • Molecular Formula: C₉H₁₅NO₂
  • Key Data : Synthesized in 87% yield via esterification of 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride. NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 2.35 (s, 1H, NH), and distinct sp³ hybridized carbons at δ 175.51 (C=O) and δ 64.02 (spiro carbon) .
  • Comparison : Positional isomerism (ester at C6 vs. C7) alters steric and electronic environments, affecting reactivity and biological interactions.
b) Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride (CID 131231723)
  • Molecular Formula: C₉H₁₅NO₂
  • Key Data : Predicted collision cross-section (CCS) of 139.4 Ų for [M+H]⁺, distinguishing it from positional isomers via ion mobility spectrometry .
  • Comparison : The nitrogen position (6-aza vs. 5-aza) modifies hydrogen-bonding capacity and basicity.
c) 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 1523606-22-5)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Key Data: A carboxylic acid variant with a hydrochloride salt.
  • Comparison : The carboxylic acid group (vs. methyl ester) impacts lipophilicity and metabolic stability.

Spirocyclic Compounds with Varying Ring Sizes

a) Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂ (from ).
  • Key Data: Smaller spiro system (2.4 vs.
b) tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
  • Molecular Formula : C₁₂H₂₁ClN₂O₂ (from ).

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Key NMR Shifts (¹H/¹³C) CCS (Ų, [M+H]⁺) Solubility
Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride* C₉H₁₆ClNO₂ Not reported 139.4 (predicted) High (aqueous)
Methyl 5-azaspiro[3.4]octane-6-carboxylate (9b) C₉H₁₅NO₂ δ 3.72 (OCH₃), 175.51 (C=O) N/A Moderate (organic)
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ Not reported N/A High (aqueous)

*Predicted data based on structural analogs .

Biological Activity

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C9H15ClN2O2 and a molecular weight of 206.68 g/mol. The compound features both nitrogen and oxygen atoms within its spirocyclic framework, which contributes to its distinctive chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may alter enzyme activity or receptor signaling pathways, leading to a range of biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .
  • Antitumor Activity : Research indicates that it may have antitumor effects, possibly through the modulation of cell cycle regulators or apoptosis pathways .

Case Studies

  • Antitumor Activity : A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in HL60 and Daudi cells, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Further investigation into the compound's mechanism revealed that it disrupts critical protein-protein interactions involved in tumor progression, specifically targeting the c-Myc/Max dimerization process . This disruption leads to G0/G1 phase arrest in the cell cycle, thereby inhibiting cancer cell growth.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
Methyl 5-azaspiro[3.4]octane-7-carboxylate;HClYesYesInhibits c-Myc/Max dimerization
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylateModerateYesAlters transcription factor activity
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate; trifluoroacetic acidNoModerateDisrupts cell signaling pathways

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions using precursors containing both nitrogen and oxygen functionalities. Common methods include:

  • Cyclization Reaction : Utilizing dichloromethane as a solvent and triethylamine as a catalyst.
  • Purification Techniques : Post-synthesis purification often involves recrystallization or chromatography to achieve high purity levels .

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